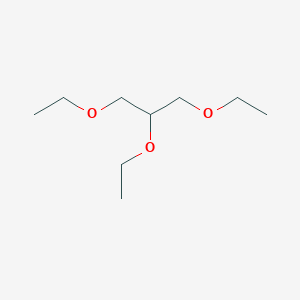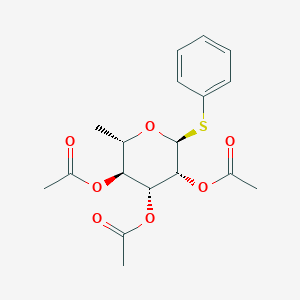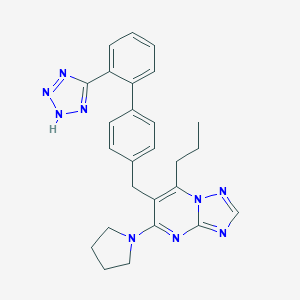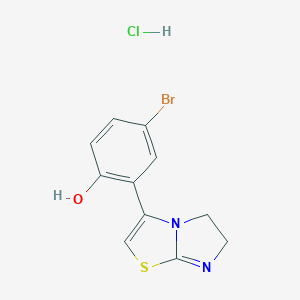
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride, also known as BSI-201, is a synthetic small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic applications in the treatment of various cancers.
Mécanisme D'action
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP, an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Effets Biochimiques Et Physiologiques
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP and has been shown to have potential therapeutic applications in the treatment of various cancers. However, there are some limitations to its use in lab experiments. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a small molecule inhibitor and may not be suitable for targeting all PARP isoforms. Additionally, the effectiveness of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride may vary depending on the cancer cell type and genetic background.
Orientations Futures
There are several future directions for the development of PARP inhibitors like Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. One area of research is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of PARP inhibitors in cancer treatment. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can overcome the limitations of current inhibitors.
Méthodes De Synthèse
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2-nitrophenol with potassium thioacetate to yield 4-bromo-2-acetamidothiophenol. The second step involves the reaction of 4-bromo-2-acetamidothiophenol with 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid to yield Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. The final step involves the formation of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride monohydrochloride salt by reacting Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride with hydrochloric acid.
Applications De Recherche Scientifique
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have potential therapeutic applications in the treatment of various cancers, including breast, ovarian, and prostate cancers. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has also been shown to sensitize cancer cells to immune-mediated cell death.
Propriétés
Numéro CAS |
160518-43-4 |
|---|---|
Nom du produit |
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride |
Formule moléculaire |
C11H10BrClN2OS |
Poids moléculaire |
333.63 g/mol |
Nom IUPAC |
4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
Clé InChI |
TXRHDKCVBACQFW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
SMILES canonique |
[H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
Autres numéros CAS |
160518-43-4 |
Synonymes |
4-bromo-2-(4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-dien-2-yl)phenol hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

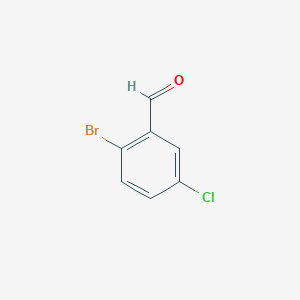
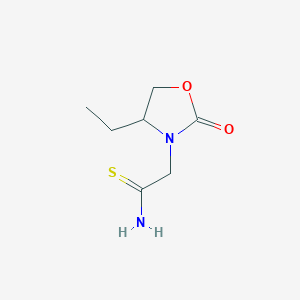
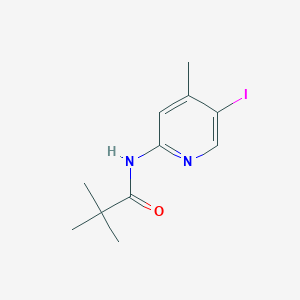
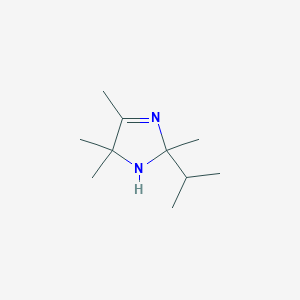
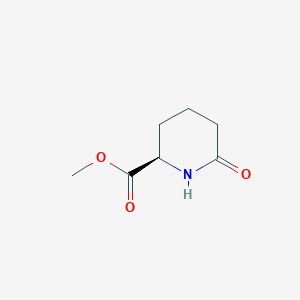
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
